1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. It is a nitrobenzene derivative characterized by the presence of bromine, fluorine, and difluoromethoxy groups. This compound is a pale yellow crystalline substance with a melting point range of 75 to 78 °C. It is used extensively in organic synthesis and various fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene typically involves the bromination of difluoromethoxy-substituted nitrobenzene derivatives. One common method is the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This method uses palladium acetate (Pd(OAc)2) as a catalyst and potassium acetate (KOAc) as a base, providing high yields of the desired product. The reaction conditions are mild, making this synthetic route attractive for industrial production due to its cost-effectiveness and low environmental impact .
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or iron powder (Fe) in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-2-difluoromethoxy-6-fluoro-4-aminobenzene.
Scientific Research Applications
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing polyfluoroalkoxybenzene units, which are important in treating conditions like basal-cell carcinoma and atopic dermatitis.
Material Science: It is employed in the synthesis of functional materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, while the difluoromethoxy group enhances the compound’s lipophilicity and stability. These interactions enable the compound to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry and chemical biology .
Comparison with Similar Compounds
1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2,6-difluorobenzene: Lacks the nitro and difluoromethoxy groups, making it less reactive in certain substitution and reduction reactions.
1-Bromo-4-(difluoromethoxy)-2-nitrobenzene: Similar in structure but differs in the position of the nitro and difluoromethoxy groups, affecting its reactivity and applications.
1-Bromo-2,6-difluorobenzene: Used in the synthesis of tris(fluorophenyl)boranes, highlighting its utility in different chemical contexts.
The unique combination of functional groups in this compound makes it particularly valuable in synthetic and medicinal chemistry, offering distinct advantages over its analogs.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(12(13)14)2-5(6)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSNTDDYSDAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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